

# Cefteram Pivoxil: A Comparative Analysis of Clinical Efficacy in Multi-Center Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of **cefteram pivoxil** with alternative antibiotics, based on data from multi-center clinical studies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of **cefteram pivoxil** in the context of treating various bacterial infections.

## **Executive Summary**

**Cefteram pivoxil**, a third-generation oral cephalosporin, has demonstrated significant clinical efficacy in the treatment of a range of bacterial infections, particularly those of the respiratory tract.[1] Multi-center clinical trials have established its effectiveness, often comparable to other oral cephems and beta-lactam antibiotics. This guide synthesizes key quantitative data from these studies, details the experimental methodologies employed, and visualizes the drug's mechanism of action and a typical clinical trial workflow.

### **Mechanism of Action**

**Cefteram pivoxil** is a prodrug that is hydrolyzed to its active form, cefteram, in the body.[2][3] Like other cephalosporins, cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3][8][9] This inhibition leads to a weakened cell wall and subsequent cell lysis.[3][8]





Click to download full resolution via product page

Mechanism of Action of Cefteram

# Comparative Clinical Efficacy: Respiratory Tract Infections

Multi-center studies have consistently demonstrated the high clinical efficacy of **cefteram pivoxil** in treating respiratory tract infections.

**Table 1: Clinical Efficacy of Cefteram Pivoxil in Adult** 

**Respiratory Tract Infections** 

| Study                                  | Comparator           | Indication                                    | Cefteram<br>Pivoxil<br>Efficacy<br>Rate | Comparator<br>Efficacy<br>Rate | Reference |
|----------------------------------------|----------------------|-----------------------------------------------|-----------------------------------------|--------------------------------|-----------|
| Double-blind,<br>multi-center<br>study | Cefcapene<br>Pivoxil | Chronic<br>Respiratory<br>Tract<br>Infections | 78.9%                                   | 80.2%                          | [7]       |
| Multi-center<br>study                  | -                    | Respiratory<br>Infections                     | 84.0%                                   | -                              | [4]       |
| Clinical<br>evaluation                 | -                    | Respiratory<br>Tract<br>Infections            | 78.8%                                   | -                              | [5]       |



# Table 2: Clinical and Bacteriological Efficacy of Cefteram Pivoxil in Pediatric Respiratory Tract Infections



| Study                                                                         | Compar<br>ator(s)                                           | Indicati<br>on                                                             | Ceftera<br>m<br>Pivoxil<br>Efficacy<br>Rate | Compar<br>ator<br>Efficacy<br>Rate(s)           | Ceftera<br>m<br>Pivoxil<br>Bacteria<br>I<br>Eradicat<br>ion Rate | Compar<br>ator<br>Bacteria<br>I<br>Eradicat<br>ion<br>Rate(s) | Referen<br>ce |
|-------------------------------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------------------|---------------------------------------------|-------------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------|---------------|
| Multi-<br>center,<br>randomiz<br>ed, open-<br>label<br>study                  | Cefcapen<br>e Pivoxil,<br>Cefditore<br>n Pivoxil,<br>others | Pharyngit<br>is, Acute<br>Bronchiti<br>s,<br>Tonsillitis,<br>Pneumon<br>ia | 96.9%<br>(overall)                          | Not<br>specified                                | See<br>breakdo<br>wn by<br>bacteria<br>below                     | Not<br>specified                                              | [6]           |
| -                                                                             | -                                                           | -                                                                          | -                                           | -                                               | S.<br>pneumon<br>iae:<br>100%                                    | -                                                             | [6]           |
| -                                                                             | -                                                           | -                                                                          | -                                           | -                                               | S. pyogene s: 98.8%                                              | -                                                             | [6]           |
| -                                                                             | -                                                           | -                                                                          | -                                           | -                                               | H.<br>influenza<br>e: 95.0%                                      | -                                                             | [6]           |
| -                                                                             | -                                                           | -                                                                          | -                                           | -                                               | M.<br>catarrhali<br>s: 100%                                      | -                                                             | [6]           |
| Prospecti<br>ve, multi-<br>center,<br>randomiz<br>ed, open-<br>label<br>study | Amoxicilli<br>n,<br>Faropene<br>m                           | Pneumon<br>ia/Bronch<br>itis                                               | 90.9%                                       | Amoxicilli<br>n: 91.2%,<br>Faropene<br>m: 94.7% | Not<br>specified<br>for this<br>indication                       | Not<br>specified<br>for this<br>indication                    | [9]           |



| Pharyngit - is/Tonsillit       | 96.8% | Amoxicilli<br>n: 100%,<br>Faropene | Not specified for this                          | Not<br>specified<br>for this                                                                      | [9] |
|--------------------------------|-------|------------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------------------------|-----|
| is                             |       | m: 96.7%                           | indication                                      | indication                                                                                        |     |
| Streptoco<br>ccal<br>Infection | -     | -                                  | 100% (4-<br>6 days),<br>75.0%<br>(7-10<br>days) | Amoxicilli n: 100% (4-6 days), 88.9% (7-10 days); Faropene m: 71.4% (4-6 days), 70.0% (7-10 days) | [9] |

## **Adverse Events**

Across multiple studies, **cefteram pivoxil** has been generally well-tolerated.

### **Table 3: Incidence of Adverse Events**



| Study                                                               | Comparator<br>(s)                             | Cefteram<br>Pivoxil<br>Adverse<br>Event Rate                           | Comparator<br>Adverse<br>Event<br>Rate(s)     | Primary Adverse Events Reported for Cefteram Pivoxil | Reference |
|---------------------------------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------|-----------------------------------------------|------------------------------------------------------|-----------|
| Double-blind,<br>multi-center<br>study                              | Cefcapene<br>Pivoxil                          | 6.4%                                                                   | 6.0%                                          | Not specified                                        | [7]       |
| Multi-center<br>study                                               | -                                             | Not specified (Nausea: 2 cases, Diarrhea, Vertigo, Fever: 1 case each) | -                                             | Gastrointestin<br>al,<br>Neurological,<br>Fever      | [4]       |
| Clinical<br>evaluation                                              | -                                             | 4.0%                                                                   | -                                             | Slight<br>gastrointestin<br>al irritation            | [5]       |
| Multi-center,<br>randomized,<br>open-label<br>study                 | Cefcapene Pivoxil, Cefditoren Pivoxil, others | 5.4%                                                                   | 13.0%                                         | Gastrointestin<br>al symptoms                        | [6]       |
| Prospective,<br>multi-center,<br>randomized,<br>open-label<br>study | Amoxicillin,<br>Faropenem                     | 7.6%                                                                   | Amoxicillin:<br>13.6%,<br>Faropenem:<br>13.9% | Diarrhea                                             | [9]       |

# **Experimental Protocols**



Check Availability & Pricing

The methodologies for the cited multi-center studies generally follow a standard framework for clinical trials of anti-infective agents.

# **General Experimental Workflow**





Click to download full resolution via product page

#### Typical Clinical Trial Workflow



## **Key Methodological Components:**

- Study Design: The majority of the cited studies were multi-center, and included double-blind, randomized, open-label, and comparative designs.[6][7][9]
- Patient Population: Studies enrolled both adult and pediatric patients with diagnosed respiratory tract infections, such as acute bronchitis, pneumonia, tonsillitis, and pharyngitis.
   [4][5][6][7][9]
- Dosage and Administration:
  - Cefteram Pivoxil (Adults): A common daily dose was 600 mg.[4][7]
  - Cefteram Pivoxil (Pediatrics): A typical dosage was 18 mg/kg/day in 3 divided doses.[6]
  - Comparators: Dosages for comparator drugs were based on approved dosage and regimens. For example, cefcapene pivoxil was administered at 450 mg/day in one adult study.[7]
- Efficacy Evaluation:
  - Clinical Efficacy: Assessed based on the improvement or resolution of clinical signs and symptoms of the infection.[4][5][6][7]
  - Bacteriological Efficacy: Determined by the eradication or reduction of the causative pathogen(s) identified from patient samples.[5][6][7]
- Safety Assessment: Monitored and recorded all adverse events, with laboratory tests conducted to assess any drug-related abnormalities.[4][5][6][7]

### Conclusion

The available data from multi-center clinical trials robustly supports the clinical efficacy and safety of **cefteram pivoxil** in the treatment of respiratory tract infections in both adult and pediatric populations. Its performance is comparable to other commonly used oral antibiotics. The favorable adverse event profile, particularly in pediatric patients compared to other cephems, suggests it is a valuable therapeutic option. Further research could continue to



explore its efficacy in a broader range of infections and against increasingly resistant bacterial strains.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Delayed Antibiotic Prescription for Children With Respiratory Infections: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 3. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Cephalosporin Wikipedia [en.wikipedia.org]
- 6. Cephalosporins StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cephalosporins Infectious Diseases MSD Manual Professional Edition [msdmanuals.com]
- 8. What is the mechanism of Cephalothin Sodium? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Cefteram Pivoxil: A Comparative Analysis of Clinical Efficacy in Multi-Center Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240165#validating-the-clinical-efficacy-of-cefteram-pivoxil-in-multi-center-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com